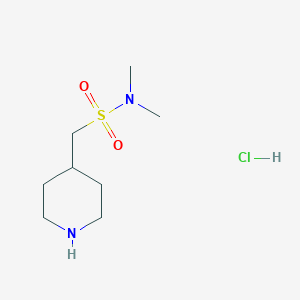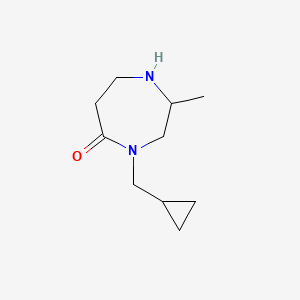![molecular formula C27H37N3O3 B1487475 3-(1-ベンジル-4-[4-(2-メトキシフェニル)ピペラジン-1-イル]ピペリジン-3-イル)プロパン酸メチル CAS No. 1134331-51-3](/img/structure/B1487475.png)
3-(1-ベンジル-4-[4-(2-メトキシフェニル)ピペラジン-1-イル]ピペリジン-3-イル)プロパン酸メチル
概要
説明
Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate is a complex organic compound with a unique molecular structure. This compound is known for its versatility and is used in various scientific research areas, including chemistry, biology, medicine, and industry.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate is used to study the interactions between small molecules and biological targets. It serves as a tool for understanding cellular processes and developing new therapeutic agents.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用機序
Target of Action
Similar compounds have been found to bind to the colchicine binding site of tubulin , suggesting that tubulin could be a potential target. Tubulin is a key protein in the formation of microtubules, which are essential for cell structure and division.
Mode of Action
If it does interact with tubulin, it may inhibit tubulin polymerization, disrupting microtubule formation and thus cell division .
生化学分析
Biochemical Properties
Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to α1-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes . The binding affinity of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate to these receptors suggests its potential as a modulator of adrenergic signaling pathways. Additionally, this compound may interact with other biomolecules, such as transporters and ion channels, influencing their activity and function.
Cellular Effects
The effects of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate on various cell types and cellular processes are diverse. In vitro studies have demonstrated that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affect cellular functions such as muscle contraction and neurotransmitter release . Furthermore, Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate may modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate involves its binding interactions with specific biomolecules. This compound has been shown to bind to the α1-adrenergic receptor, leading to the activation or inhibition of downstream signaling pathways . The binding of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate to the receptor induces conformational changes that affect the receptor’s activity. Additionally, this compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have indicated that prolonged exposure to Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate can lead to changes in cell signaling and gene expression, which may have implications for its therapeutic potential.
Dosage Effects in Animal Models
The effects of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate in animal models vary with different dosages. At low doses, this compound has been shown to modulate adrenergic signaling without causing significant adverse effects . At higher doses, it may induce toxic effects, such as alterations in cardiovascular function and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate exerts its desired effects without causing harm.
Metabolic Pathways
Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations such as oxidation and conjugation . The metabolites of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate may have different biological activities and contribute to its overall effects on cellular function. Additionally, this compound may influence metabolic flux and metabolite levels, affecting cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various cellular compartments, depending on its physicochemical properties . The interaction of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate with transporters and binding proteins can influence its localization and accumulation, affecting its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate within these compartments can influence its interactions with biomolecules and its overall effects on cellular function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate typically involves multiple steps, starting with the reaction of benzyl chloride with piperazine to form the benzyl-piperazine intermediate. This intermediate is then reacted with 2-methoxyphenyl piperazine under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions: Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
類似化合物との比較
Piperazine derivatives
Benzyl-piperazine analogs
Methoxyphenyl-piperazine compounds
Uniqueness: Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate stands out due to its unique combination of functional groups and structural features. This allows for a wide range of applications and interactions that are not possible with other similar compounds.
特性
IUPAC Name |
methyl 3-[1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O3/c1-32-26-11-7-6-10-25(26)30-18-16-29(17-19-30)24-14-15-28(20-22-8-4-3-5-9-22)21-23(24)12-13-27(31)33-2/h3-11,23-24H,12-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJYVUARTLZTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3CCC(=O)OC)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
![7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487399.png)

![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)
![4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine](/img/structure/B1487404.png)
![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)

![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)
![tert-Butyl 5-amino-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1487410.png)
![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)
![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)
